molecular formula C23H25N3O4S B11126644 2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-(pyridin-2-ylmethyl)acetamide

2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B11126644
M. Wt: 439.5 g/mol
InChI Key: AQSUWSMJVHZSRB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-(pyridin-2-ylmethyl)acetamide involves multiple steps, typically starting with the preparation of the sulfamoyl and phenoxy intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-(pyridin-2-ylmethyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl and phenoxy groups play a crucial role in binding to these targets, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

When compared to similar compounds, 2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-(pyridin-2-ylmethyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N,N-dimethylacetamide
  • 2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide

These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and applications .

Properties

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C23H25N3O4S/c1-16-7-8-19(12-17(16)2)26-31(28,29)21-9-10-22(18(3)13-21)30-15-23(27)25-14-20-6-4-5-11-24-20/h4-13,26H,14-15H2,1-3H3,(H,25,27)

InChI Key

AQSUWSMJVHZSRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=CC=N3)C)C

Origin of Product

United States

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